5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
The compound “5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Derivative Formation
- Derivative Synthesis : Derivatives of a similar pyridine compound were synthesized and screened for antibacterial and antifungal activity, showing notable action against tested microbes (Goswami et al., 2022).
- Microbiological Activity : Another study explored the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, revealing significant bacteriostatic and antituberculosis activity for some derivatives (Miszke et al., 2008).
Structural and Spectroscopic Analysis
- Crystal Structure Analysis : The crystal structure of related pyridine derivatives has been elucidated, providing insights into molecular interactions and conformations (Venkateshan et al., 2019).
- Spectroscopic Study : A study conducted X-ray, FT-IR, and NMR spectroscopy on a pyridine derivative, contributing to the understanding of its structural features (Tranfić et al., 2011).
Biological Activity and Applications
- Antibacterial and Antioxidant Properties : New derivatives of a related pyridine compound showed moderate antibacterial activity against various bacterial strains and significant antioxidant activities (Hamdi, 2016).
- Antimicrobial Activity Screening : Novel 4-pyrrolidin-3-cyanopyridine derivatives exhibited antimicrobial activity against 26 aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Future Directions
properties
IUPAC Name |
5-chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c17-15-8-12(9-18)10-19-16(15)20-6-3-13(4-7-20)21-5-1-2-14(21)11-22/h8,10,13-14,22H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLYWYRZDYOGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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